3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[(oxolan-2-yl)methyl]urea
Description
Properties
IUPAC Name |
1-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(oxolan-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-23-14-5-2-4-13(9-14)20-11-12(8-16(20)21)19-17(22)18-10-15-6-3-7-24-15/h2,4-5,9,12,15H,3,6-8,10-11H2,1H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAIUQZNNDUMQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[(oxolan-2-yl)methyl]urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidinone ring, followed by the introduction of the methoxyphenyl group and the oxolan-2-ylmethyl urea moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[(oxolan-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[(oxolan-2-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The methoxyphenyl group and pyrrolidinone ring play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table highlights structural and physicochemical comparisons with analogous urea derivatives from the evidence:
*Hypothetical formula based on substitution of BK10129’s fluorine with methoxy.
†Calculated from analog data.
Key Observations:
Pyrrolidinone vs. Thiazole-Piperazine Scaffolds: The target compound and BK10129 feature a pyrrolidinone ring, whereas 11l () includes a thiazole-piperazine system. The latter’s larger structure (MW 496.3 vs. The oxolane-methyl group in the target compound and BK10129 contrasts with 11l’s hydrazinyl-2-oxoethyl-piperazine, which could influence solubility and metabolic stability .
Substituent Effects: 3-Methoxyphenyl (target, 11l, 6l) vs. 3-Fluorophenyl (BK10129): Methoxy’s electron-donating nature may enhance π-π stacking or hydrogen bonding compared to fluorine’s electronegativity. 4-Cyanophenyl in 6l introduces a strong electron-withdrawing group, likely increasing acidity of the urea NH protons compared to the target compound’s 3-methoxyphenyl .
Synthetic Accessibility :
Physicochemical and Pharmacokinetic Implications
- Lipophilicity : The oxolane-methyl group in the target compound and BK10129 may reduce logP values compared to purely aromatic analogs (e.g., 6l), enhancing aqueous solubility.
- Metabolic Stability: Pyrrolidinone rings are prone to oxidative metabolism, but the 3-methoxyphenyl group could slow degradation compared to halogenated analogs like BK10129 .
- Conformational Analysis: The pyrrolidinone’s puckering (via Cremer-Pople parameters ) and the oxolane’s ring conformation could influence binding to targets requiring specific spatial arrangements.
Research Findings and Trends
- SHELX in Structural Validation: While crystallographic data for the target compound are absent, the widespread use of SHELX software () underscores its role in resolving complex structures like pyrrolidinone-containing molecules.
- Structure-Activity Relationships (SAR): Urea derivatives with 3-methoxyphenyl groups (e.g., 11l, 6l) show consistent synthetic yields (~83–88%), suggesting robustness in medicinal chemistry workflows . Substitution at the phenyl ring (e.g., methoxy, fluoro, cyano) modulates electronic properties and steric bulk, which could be critical for target selectivity .
Biological Activity
The compound 3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[(oxolan-2-yl)methyl]urea is a synthetic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of the compound is with a molecular weight of 303.39 g/mol . The structure features a pyrrolidine ring, a methoxyphenyl group, and an oxolane moiety, which may contribute to its biological activities.
Biological Activity Overview
Research has indicated that compounds similar to This compound exhibit various biological activities, including:
- Antibacterial Activity : Some derivatives have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : Compounds in this class have been evaluated for their ability to inhibit enzymes like acetylcholinesterase (AChE) and urease, which are significant in treating neurological disorders and gastric conditions respectively .
The mechanisms through which this compound exerts its effects are still under investigation. However, docking studies suggest that it may interact with specific amino acid residues in target proteins, influencing their activity. The binding interactions with bovine serum albumin (BSA) further indicate potential pharmacokinetic advantages .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Antibacterial Studies :
- Enzyme Inhibition :
- Neuropharmacological Effects :
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Enzyme | IC50 Value (µM) |
|---|---|---|---|
| Compound A | Antibacterial | Salmonella typhi | 2.14 |
| Compound B | AChE Inhibition | Human AChE | 0.63 |
| Compound C | Urease Inhibition | Helicobacter pylori | 1.21 |
| Compound D | Antidepressant | 5-HT3 Receptor | Not specified |
Table 2: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 303.39 g/mol |
| Molecular Formula | |
| LogP | 3.5547 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
